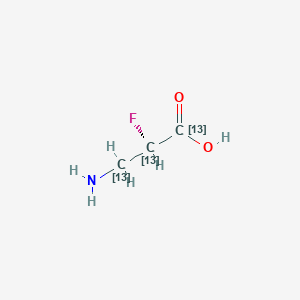

(R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNRNQELNLWHH-GCCOVPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.062 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Dossier: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 Acid

Topic: Technical Analysis: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 Acid Content Type: Technical Dossier & Application Guide Audience: DMPK Scientists, NMR Spectroscopists, and Medicinal Chemists.

Synonyms: (R)-

Executive Summary

This compound is the stable, isotopically labeled analog of the primary catabolite of 5-Fluorouracil (5-FU). In drug development, this molecule serves as a critical internal standard for quantitative LC-MS/MS and a hyper-spectral probe in NMR-based metabolomics. Its unique spin system—comprising a fully 13C-labeled carbon backbone coupled to a fluorine-19 nucleus—provides a distinct spectroscopic signature that eliminates background interference in complex biological matrices (plasma, urine, tissue lysates).

This guide details the structural dynamics, spectroscopic predictions, and metabolic relevance of this tracer, designed to support rigorous experimental validation in DMPK workflows.

Structural Anatomy & Stereochemistry

Chemical Identity[3][4]

-

Molecular Formula:

C -

Molecular Weight: 110.06 g/mol (approx. 3 Da shift from unlabeled parent)

-

Chirality: (R)-configuration at the C2 position.

-

Isotopic Enrichment:

99 atom %

Stereochemical Assignment

The biological production of this metabolite via Dihydropyrimidine Dehydrogenase (DPD) is stereoselective. While often isolated as a racemate in non-enzymatic syntheses, the bioactive catabolite retains specific chirality.

-

Cahn-Ingold-Prelog (CIP) Priority: The C2 chiral center is bonded to:

-

-F (Atomic number 9)[2]

-

-COOH (Carbon bonded to O)

-

-CH

NH -

-H

-

Configuration: With Hydrogen in the rear, the priority sequence 1

2

-

Spin System Visualization

The following diagram illustrates the scalar coupling network active in the 1,2,3-13C3 isotopologue.

Figure 1: Spin-coupling network of this compound. Solid lines indicate direct 1-bond couplings; dashed lines indicate 2-bond couplings.

Spectroscopic Signature (The "Why")

For researchers utilizing this compound in NMR studies, the spectral complexity is higher than the unlabeled compound due to the active

Predicted NMR Parameters

The following coupling constants are derived from high-resolution field analysis of fluoro-amino acids.

| Interaction | Type | Nuclei Involved | Approx. J-Value (Hz) | Spectral Consequence |

| Direct C-F | 170 - 180 | Major doublet splitting of C2 signal. | ||

| Geminal C-F | 20 - 25 | Splitting of Carbonyl (C1) signal. | ||

| Geminal C-F | 15 - 20 | Splitting of Methylene (C3) signal. | ||

| Direct C-C | 50 - 55 | Carbon backbone coupling. | ||

| Direct C-C | 35 - 40 | Carbon backbone coupling. | ||

| Geminal H-F | 45 - 50 | Large splitting in Proton NMR. |

Analytical Utility

-

19F NMR: The fluorine signal will appear as a doublet of doublets of doublets (ddd) due to coupling with C2 (large), C1 (medium), and C3 (medium), overlaying the proton couplings. This unique multiplet pattern confirms the integrity of the carbon backbone.

-

13C NMR: Unlike natural abundance samples, the 13C spectrum will show satellite-free, high-intensity multiplets for all three carbons, allowing for flux analysis in metabolic studies without long acquisition times.

Biogenic Origin & Synthesis

The primary relevance of this molecule lies in the catabolism of fluoropyrimidines.[3] Understanding this pathway is essential for interpreting pharmacokinetic data.

The DPD Pathway

The rate-limiting step in 5-FU clearance is mediated by Dihydropyrimidine Dehydrogenase (DPD).[4]

Figure 2: Catabolic pathway of 5-FU yielding the target metabolite. Deficiencies in DPD lead to 5-FU toxicity, making FBAL quantification a vital biomarker.

Synthetic Protocol (Chemo-Enzymatic)

For the production of the pure standard, a total chemical synthesis is preferred to ensure isotopic purity.

-

Precursor Selection: Start with

-acrylic acid or -

Fluorination: If starting from acrylic acid, electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) is performed on the silyl enol ether derivative.

-

Amination: Introduction of the nitrogen via a Gabriel synthesis or Curtius rearrangement equivalent.

-

Chiral Resolution: The racemic 13C-labeled product is resolved using Acylase I (Aspergillus melleus) , which selectively hydrolyzes the N-acetyl-(L) derivative, leaving the desired (R)-isomer (often designated as D-isomer in amino acid nomenclature context, though FBAL stereochemistry is specific) or by using chiral HPLC.

-

Note on Stereochemistry: In mammalian metabolism, the ring opening of (R)-dihydro-5-FU yields (R)-FBAL.

-

Handling & Stability

Storage Conditions

-

Temperature: -20°C (Long term). Hygroscopic solid.

-

Stability: Stable in aqueous solution at neutral pH for >24 hours.

-

Precautions: Avoid strong bases. The

-proton is acidic due to the adjacent carbonyl and fluorine (inductive effect), making the C2 position susceptible to racemization via enolization at high pH (>10).

Preparation for Analysis

-

Solvent: D

O (for NMR) or 0.1% Formic Acid in Water/Acetonitrile (for LC-MS). -

Internal Standard Concentration: Typically spiked at 1-10 µM for plasma analysis.

References

-

PubChem. (2025).[5] 3-Amino-2-fluoropropanoic acid, (2R)- | C3H6FNO2.[1][6][5] National Library of Medicine.[5] [Link][5]

-

Heggie, G. D., et al. (1987). Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate. Proceedings of the National Academy of Sciences, 84(15), 5439-5443. [Link]

-

Zhang, X., et al. (2019). Biomonitoring Methods – 5‐Fluorouracil – Determination of α‐fluoro‐β‐alanine in urine by GC‐MS/MS. The MAK Collection for Occupational Health and Safety.[7] [Link]

Sources

- 1. (2R)-3-Amino-2-fluoropropanoic Acid-13C3 | CAS 1217608-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-2-fluoropropanoic acid, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. series.publisso.de [series.publisso.de]

13C labeled alpha-fluoro-beta-alanine properties

Technical Guide: 13C-Labeled -Fluoro- -Alanine (13C-F-BAL)

Executive Summary

-Fluoro-13C-labeling of F-BAL (typically generated in situ from 13C-5-FU) transforms this molecule into a high-fidelity NMR probe. By exploiting the large scalar coupling (

Chemical & Physical Properties[2][3][4][5][6][7]

Structural Characteristics

F-BAL is a

| Property | Value / Description | Note |

| IUPAC Name | 3-amino-2-fluoropropanoic acid | |

| Molecular Formula | C | |

| Molecular Weight | 107.08 g/mol | Unlabeled |

| Chirality | Racemic (in synthetic form) | Enzymatic production yields specific enantiomers (typically R-isomer in mammals).[2] |

| Solubility | High in H | Amphoteric nature aids aqueous solubility.[1] |

Acid-Base Properties (pKa)

The electron-withdrawing nature of the

-

pKa

(COOH): ~2.8 – 3.0 (Estimated; -

pKa

(NH

NMR Spectral Signatures (The Diagnostic Standard)

The definitive identification of 13C-F-BAL relies on 19F NMR spectroscopy. The presence of the 13C label introduces a massive scalar coupling that is absent in natural abundance metabolites.[1]

-

19F Chemical Shift (

): -167.0 to -169.0 ppm (relative to CFCl-

Note: Shifts may vary slightly based on pH and solvent (e.g., D

O vs. plasma).[1]

-

-

Scalar Coupling (

): ~160 – 180 Hz .[1]-

This large doublet splitting is the "fingerprint" of the 13C-F bond.

-

-

Proton Coupling (

): ~40 – 60 Hz.[1]-

In non-decoupled spectra, the signal appears as a complex multiplet (doublet of triplets or similar) due to coupling with the

-proton and

-

Metabolic Pathway & Synthesis

Biosynthetic Production (In Vivo/In Vitro)

The primary source of 13C-F-BAL for research is the enzymatic catabolism of [2-13C]-5-Fluorouracil . This pathway is rate-limited by DPD.

Pathway Logic:

-

Reduction: 5-FU is reduced by DPD (Dihydropyrimidine dehydrogenase) to Dihydrofluorouracil (DHFU).[1]

-

Ring Opening: DHFU is hydrolyzed by DHP (Dihydropyrimidinase) to

-fluoro- -

Cleavage: FUPA is cleaved by

-UP (

Chemical Synthesis

While enzymatic production is common for metabolic studies, chemical synthesis is used for producing standards.[1]

Biological Impact: Neurotoxicity

F-BAL is the primary driver of 5-FU induced neurotoxicity.

-

Mechanism: F-BAL is structurally similar to

-aminobutyric acid (GABA) and -

Pathology:

-

Myelin Vacuolation: F-BAL causes splitting of the myelin intraperiod line, leading to vacuole formation in the cerebellum and white matter.

-

Excitotoxicity: Direct injury to myelinated fibers, leading to "softening" and necrosis in the CNS.[1]

-

Visualization: 5-FU Catabolic Pathway

Caption: The catabolic cascade of 5-FU. DPD is the rate-limiting step. F-BAL accumulation leads to neurotoxic outcomes.

Experimental Protocol: 19F NMR Detection

This protocol is designed for detecting 13C-F-BAL in urine or plasma. The use of 13C-labeling allows for the application of spin-echo sequences that can suppress non-coupled signals if necessary, or simply allow for positive identification via J-coupling.

Sample Preparation

-

Collection: Collect urine or plasma at time points

to -

Quenching: Immediately freeze samples at -80°C to stop enzymatic activity.

-

NMR Prep:

-

Thaw sample on ice.[1]

-

Mix 500

L of biofluid with 100 -

Add internal standard: Trifluoroacetic acid (TFA) or 5-fluorocytosine (5-FC) (known concentration) for quantification.

-

Optional: Add EDTA to chelate paramagnetic ions that broaden lines.[1]

-

Transfer to 5mm NMR tube.[1]

-

NMR Acquisition Parameters

-

Instrument: 400 MHz (or higher) spectrometer with a 19F-tunable probe.

-

Pulse Sequence: zg (standard 1D) or invgate (inverse gated decoupling) for quantitative results.[1]

-

Frequency: ~376 MHz (for 19F).[1]

-

Spectral Width: 200 ppm (sufficient to cover -50 to -250 ppm).

-

Relaxation Delay (D1): > 3 seconds (F-BAL has a relatively long T1; ensure full relaxation for quantification).

-

Scans (NS): 128 – 512 (depending on concentration).[1]

Data Processing & Analysis

-

Referencing: Set CFCl

to 0 ppm (or reference to internal TFA at -76.5 ppm). -

Peak Picking: Look for the F-BAL signal at -167 ppm .

-

J-Coupling Verification:

-

Unlabeled F-BAL: Appears as a multiplet (due to H-F coupling) or a singlet (if proton-decoupled).

-

13C-Labeled F-BAL: Appears as a doublet (or doublet of multiplets) with a splitting of ~160-180 Hz .

-

-

Quantification: Integrate the F-BAL doublet relative to the internal standard.

References

-

Malet-Martino, M. C., et al. (1988).[1][3][4] 19F NMR spectrometry evidence for bile acid conjugates of alpha-fluoro-beta-alanine as the main biliary metabolites of antineoplastic fluoropyrimidines in humans. Drug Metabolism and Disposition.[1][3][4][5] Link

-

Okeda, R., et al. (1990).[1] Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine. Acta Neuropathologica. Link

-

Krems, B., et al. (1995).[1] 19F-[1H] nuclear Overhauser effect and proton decoupling of 5-fluorouracil and alpha-fluoro-beta-alanine. Journal of Magnetic Resonance, Series B. Link

-

Hull, W. E., et al. (1988).[1] Metabolites of 5-fluorouracil in plasma and urine... monitored by 19F nuclear magnetic resonance spectroscopy. Cancer Research.[1][6] Link

-

PubChem. (2024).[1] Alpha-Fluoro-beta-alanine Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. Fluorine (19F) MRS and MRI in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F-[1H] nuclear Overhauser effect and proton decoupling of 5-fluorouracil and alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P. aeruginosa Metabolome Database: beta-Alanine (PAMDB000019) [pseudomonas.umaryland.edu]

- 4. ovid.com [ovid.com]

- 5. Buy alpha-Fluoro-beta-ureidopropionic acid | 5006-64-4 [smolecule.com]

- 6. isotope.com [isotope.com]

Precision Quantitation of 5-Fluorouracil and Catabolites

A Technical Guide to Stable Isotope Dilution LC-MS/MS

Executive Summary

5-Fluorouracil (5-FU) remains the backbone of chemotherapy for colorectal, breast, and head and neck cancers. However, its narrow therapeutic index and non-linear pharmacokinetics result in severe toxicity (e.g., neutropenia, neurotoxicity) in 10–30% of patients. The vast majority (>80%) of 5-FU is eliminated via catabolism, primarily driven by dihydropyrimidine dehydrogenase (DPD).[1][2][3]

Accurate measurement of 5-FU and its catabolites—Dihydrofluorouracil (DHFU),

This guide details the technical requirements for quantifying these analytes using Stable Isotope Dilution LC-MS/MS , emphasizing the necessity of isotopically labeled internal standards to overcome severe matrix effects inherent to these polar compounds.

The Metabolic Landscape: From Activation to Elimination

Understanding the catabolic cascade is the prerequisite for valid assay design. The catabolism of 5-FU occurs primarily in the liver through three sequential enzymatic steps.

1.1 The Catabolic Pathway[1][4]

-

Reduction (Rate-Limiting): 5-FU is reduced to DHFU by DPD (Dihydropyrimidine dehydrogenase).[4][5] This is the critical bottleneck; DPD deficiency leads to accumulation of toxic 5-FU.

-

Ring Opening: DHFU is hydrolyzed to FUPA by DHP (Dihydropyrimidinase).[1][3]

-

Degradation: FUPA is cleaved to FBAL by UPB1 (

-ureidopropionase).[1] FBAL is the major urinary metabolite.

Note on Toxicity: While 5-FU causes myelosuppression, FBAL has been implicated in neurotoxicity, potentially via further metabolism to fluorocitrate, which inhibits the Krebs cycle (aconibase).

1.2 Pathway Visualization

Figure 1: The sequential catabolism of 5-FU.[1][2][3][4][5][6][7][8] DPD activity dictates the clearance rate of the parent drug.

The Role of Stable Isotopes in Quantitation

5-FU and its catabolites are small, highly polar molecules.[9] In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), they suffer from two major analytical challenges:

-

Ion Suppression: Co-eluting phospholipids and salts in plasma/urine suppress the ionization signal.

-

Retention Issues: They interact poorly with standard C18 columns, often eluting in the void volume where matrix interference is highest.

2.1 Why Stable Isotopes are Non-Negotiable

Using a structural analog (e.g., Chlorouracil) as an Internal Standard (IS) is insufficient for modern regulatory standards. Only a stable isotope-labeled IS co-elutes exactly with the analyte, experiencing the exact same matrix suppression and ionization efficiency.

Recommendation: Use Carbon-13 (

-

Avoid Deuterium (

H) if possible: Deuterium on exchangeable protons (N-H, O-H) can swap with solvent protons, causing signal loss. Furthermore, deuterated compounds can exhibit slight chromatographic shifts (isotope effect) relative to the analyte, separating them from the suppression zone they are meant to correct.

2.2 Recommended Isotopes

| Analyte | Recommended Internal Standard | Rationale |

| 5-FU | High stability; +3 Da mass shift avoids crosstalk. | |

| DHFU | Matches the instability profile of the analyte during extraction. | |

| FBAL | Essential for correcting severe matrix effects in urine. |

Analytical Methodologies: The "Gold Standard" Protocol

The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior to Reverse Phase (C18) for retaining these polar catabolites.

3.1 Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is difficult due to the high polarity of FBAL. Protein Precipitation (PP) is preferred.

-

Thawing: Thaw plasma samples on ice (critical: DHFU degrades at RT).

-

Aliquot: Transfer 50

L of plasma to a polypropylene tube. -

IS Addition: Add 10

L of Internal Standard Mix (e.g., -

Precipitation: Add 200

L of cold Acetonitrile (containing 0.1% Formic Acid to stabilize DHFU). -

Vortex/Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer: Transfer supernatant to a glass vial. Do not evaporate to dryness if using HILIC (reconstitution in water ruins peak shape). Dilute with Acetonitrile if necessary to match initial mobile phase.

3.2 LC-MS/MS Conditions

-

Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids ionization of FBAL).

-

Mobile Phase B: Acetonitrile.[10]

-

Ionization: Negative Electrospray Ionization (ESI-). 5-FU and metabolites are acidic (uracil ring/carboxylic acid).

3.3 MRM Transitions (Quantitation)

| Analyte | Precursor ( | Product ( | Collision Energy (V) |

| 5-FU | 129.0 | 42.1 | -22 |

| 131.0 | 44.1 | -22 | |

| DHFU | 131.0 | 88.0 | -15 |

| FBAL | 106.0 | 42.0 | -18 |

| 109.0 | 45.0 | -18 |

Note: DHFU (131) and

3.4 Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow for polar fluoropyrimidines.

Applications in Drug Development & Clinical Practice

4.1 DPD Deficiency Screening

While genotyping (DPYD alleles) is common, it does not always predict phenotype. Phenotyping via catabolites provides a functional readout.

-

Method: Measure the ratio of endogenous Uracil (U) to Dihydrouracil (DHU).

-

Relevance: High U/DHU ratio indicates low DPD activity. This same method applies to 5-FU/DHFU ratios during therapy.

4.2 Therapeutic Drug Monitoring (TDM)

Standard BSA-based dosing results in therapeutic 5-FU levels in only ~20-30% of patients.

-

Target: 5-FU AUC of 20–30 mg·h/L.

-

Protocol: Measure steady-state plasma 5-FU using the isotope dilution method described above. Adjust dose to hit target AUC.

-

Impact: TDM has been shown to significantly improve objective response rates and reduce Grade 3/4 toxicity [1, 2].[11]

4.3 Investigating Neurotoxicity

If a patient exhibits encephalopathy during 5-FU treatment, quantify FBAL levels.

-

Mechanism: FBAL accumulation correlates with neurotoxicity.

-

Action: High FBAL suggests rapid catabolism (high DPD activity) or renal accumulation, necessitating dose reduction or switching to non-fluoropyrimidine alternatives.

References

-

Gamelin, E., et al. (2008).[11] Individual fluorouracil dose adjustment based on pharmacokinetic follow-up compared with conventional dosage: results of a multicenter randomized trial of the ATP 5-FU. Journal of Clinical Oncology, 26(13), 2099-2105. Link

-

Beumer, J. H., et al. (2019). DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report. Pharmaceutics, 11(5), 223. Link

-

Marangon, E., et al. (2008). Rapid and sensitive LC–MS/MS method for the determination of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil in human plasma. Journal of Chromatography B, 873(1), 117-122. Link

-

Van Kuilenburg, A. B., et al. (2002). Lethal outcome of a patient with a complete dihydropyrimidine dehydrogenase (DPD) deficiency after administration of 5-fluorouracil. Gut, 50(5), 748-750. Link

-

Pisano, R., et al. (2011). HILIC-MS/MS determination of 5-fluorouracil and its metabolites in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 126-133. Link

Sources

- 1. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasma concentrations of 5-fluorouracil and F-β-alanine following oral administration of S-1, a dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, as compared with protracted venous infusion of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Therapeutic Drug Monitoring for 5-Fluorouracil [southcarolinablues.com]

(R)-FBAL 13C3 CAS number and molecular weight

Technical Monograph: (R)-FBAL

Executive Summary

(R)-

This technical guide profiles the stable isotope-labeled internal standard, (R)-FBAL

Part 1: Physicochemical Identity & Core Data[1]

The accurate mass shift provided by the

Table 1: Chemical Specification

| Parameter | Data | Technical Note |

| Compound Name | Also: 3-Amino-2-fluoropropanoic acid- | |

| CAS Number | 1246819-54-4 | Specific to the |

| Unlabeled CAS | 3821-81-6 | Generic CAS for unlabeled |

| Molecular Formula | All three carbon atoms are replaced with stable isotope | |

| Molecular Weight | 110.06 g/mol | Unlabeled MW is ~107.08 g/mol . |

| Exact Mass | 110.0586 | Monoisotopic mass for MS precursor selection. |

| Stereochemistry | Racemic (Standard) / (R)- (Biological) | Biological FBAL is the (R)-enantiomer; commercial IS is typically racemic. |

| Solubility | Water, Methanol | Highly polar; requires HILIC or specialized RP conditions. |

Part 2: Metabolic Context (The 5-FU Pathway)[1][2]

Understanding the origin of FBAL is essential for interpreting pharmacokinetic data. Approximately 80-85% of an administered 5-FU dose is catabolized rapidly by DPD in the liver.[2] A deficiency in this pathway leads to severe, potentially fatal 5-FU toxicity.[1]

Mechanism:

-

Reduction: 5-FU is reduced by DPD to Dihydrofluorouracil (DHFU).[1]

-

Ring Opening: Dihydropyrimidinase (DHP) opens the ring to form Fluoro-ureidopropionic acid (FUPA).[1]

-

Terminal Cleavage:

-Ureidopropionase (

The following diagram illustrates this catabolic cascade and the point of measurement.

Figure 1: The catabolic pathway of 5-Fluorouracil yielding the terminal metabolite (R)-FBAL.[2] DPD deficiency blocks the first step, preventing FBAL formation.

Part 3: Analytical Application (LC-MS/MS)

The primary application of FBAL

Why C over Deuterium ( H)?

-

Stability: Carbon-13 is part of the backbone, eliminating the risk of deuterium exchange (H/D exchange) in acidic mobile phases.

-

Retention Time Matching: Deuterated compounds often exhibit a slight retention time shift (the "isotope effect") compared to the analyte.

C-labeled analogs co-elute perfectly with the unlabeled analyte, ensuring they experience the exact same matrix suppression/enhancement effects at the electrospray source [2].

Workflow Logic

The protocol relies on Isotope Dilution Mass Spectrometry (IDMS) . A known amount of FBAL

Figure 2: Analytical workflow for FBAL quantification using Isotope Dilution.

Part 4: Experimental Protocol (Self-Validating)

Objective: Quantify FBAL in human plasma using FBAL

Reagents:

-

Analyte: (R)-FBAL (Unlabeled).

-

Internal Standard:

-Fluoro- -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Methodology:

-

Stock Preparation:

-

Dissolve FBAL

C -

Prepare a Working IS Solution at 1,000 ng/mL in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of patient plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of Working IS Solution (FBAL

C -

Add 200 µL of cold Acetonitrile (precipitation agent).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

LC-MS/MS Parameters:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Atlantis HILIC Silica or similar) is required due to FBAL's high polarity. C18 columns often fail to retain FBAL.[1]

-

MRM Transitions (Negative Mode - ESI):

-

Analyte (FBAL):

(Quantifier). -

IS (FBAL

C

-

-

-

Data Analysis:

-

Calculate the Area Ratio:

. -

Quantify against a calibration curve prepared in blank plasma.[1]

-

References

-

Santa Cruz Biotechnology.

-Fluoro- -

Alsante, K. M., et al. (2001). "The use of stable isotopes in pharmaceutical research." Advanced Drug Delivery Reviews. Link

-

Heggie, G. D., et al. (1987).[2] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.[1][7] Link

-

Cambridge Isotope Laboratories. "Stable Isotope-Labeled Standards for Metabolic Profiling." Link

Sources

- 1. alfa-Fluoro-beta-Alanine-13C3 - CAS - 1246819-54-4 | Axios Research [axios-research.com]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Fluoro-β-alanine-13C3 | CAS 1246819-54-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. Quantitation of 5-fluorouracil catabolism in human liver in vivo by three-dimensional localized 19F magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Metabolic Flux Analysis of Fluoropyrimidine Catabolism using 13C3-FBAL

Executive Summary & Scientific Rationale

Metabolic Flux Analysis (MFA) in the context of fluoropyrimidine drugs (e.g., 5-Fluorouracil [5-FU], Capecitabine) is critical for distinguishing between therapeutic efficacy and systemic toxicity. The primary catabolite of 5-FU is

This protocol details the application of

-

As a Quantifier (Internal Standard): For absolute flux quantification of Dihydropyrimidine Dehydrogenase (DPD) activity using Isotope Dilution Mass Spectrometry (IDMS).

-

As a Tracer (Substrate): For mapping the "toxic flux" of FBAL into the TCA cycle (via fluoroacetate/fluorocitrate), a mechanism implicated in chemotherapy-induced encephalopathy.

The "Self-Validating" Principle

This protocol utilizes a ratios-metric approach . By employing

Biological Context & Pathway Logic

The catabolism of 5-FU follows the reductive pyrimidine pathway. The rate-limiting step is mediated by DPD.

-

Step 1 (Clearance): 5-FU

Dihydro-5-fluorouracil (DHFU). -

Step 2 (Hydrolysis): DHFU

Fluoro-ureidopropionic acid (FUPA). -

Step 3 (End-product?): FUPA

FBAL . -

Step 4 (Toxicity Branch): FBAL

Fluoroacetaldehyde

The flux through Step 4 is low but physiologically devastating. Using

Pathway Visualization (Graphviz)

Figure 1: The Fluoropyrimidine Catabolic Pathway. The transition from FBAL to Fluorocitrate represents the "Lethal Synthesis" pathway tracked by 13C3-FBAL.

Experimental Design & Materials

Reagents and Standards

| Reagent | Specification | Purpose |

| Tracer/Standard | Internal Standard (Workflow A) or Tracer (Workflow B). | |

| Precursor | 5-Fluorouracil (unlabeled) | Substrate for DPD flux generation. |

| LC-MS Solvent A | 10mM Ammonium Acetate, pH 9.0 | HILIC Mobile Phase (Aqueous). |

| LC-MS Solvent B | Acetonitrile (LC-MS grade) | HILIC Mobile Phase (Organic). |

| Derivatization | Dansyl Chloride (Optional) | Increases sensitivity for amino-acid-like FBAL. |

Workflow Selection

-

Workflow A (PK/Flux Quantification): Cells/Animals treated with 5-FU. Lysates spiked with defined

-FBAL concentration. Goal: Measure rate of 5-FU -

Workflow B (Toxicodynamics): Cells treated directly with

-FBAL. Goal: Measure rate of FBAL

Detailed Protocol: Workflow A (Flux Quantification via IDMS)

This workflow is the industry standard for assessing DPD deficiency or upregulation in tumor models.

Step 1: Sample Preparation (Cell Culture)

-

Seed cancer cells (e.g., HCT116, colorectal) in 6-well plates (

cells/well). -

Treat with 50

M 5-FU for time points: 0, 1, 2, 4, 8, 24 hours. -

Quenching: Aspirate media rapidly. Wash 1x with ice-cold PBS.

-

Metabolism Quench: Add 500

L 80% Methanol/Water (-80°C) directly to the plate. -

Internal Standard Spike (Critical): Immediately add 100 pmol of

-FBAL to the quenching solution on the plate.-

Why here? Adding the IS before scraping/extraction corrects for recovery losses during the physical extraction process.

-

Step 2: Extraction

-

Scrape cells and transfer to Eppendorf tubes.

-

Vortex vigorously for 30 seconds.

-

Freeze-thaw cycle (Liquid

-

Centrifuge at 15,000 x g for 15 min at 4°C.

-

Transfer supernatant to a new vial. Evaporate to dryness under

stream (or SpeedVac). -

Reconstitute in 50

L Acetonitrile:Water (90:10) .

Step 3: LC-MS/MS Analysis (HILIC Mode)

FBAL is highly polar and retains poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

-

Column: Waters BEH Amide or SeQuant ZIC-pHILIC (

mm, 1.7 -

Mobile Phase:

-

A: 10 mM Ammonium Acetate, pH 9.0 (High pH aids FBAL deprotonation).

-

B: Acetonitrile.

-

-

Gradient: 90% B to 40% B over 10 mins.

-

MS Detection (Negative Mode):

-

Analyte (FBAL): MRM Transition

(Loss of CO2 + HF). -

Standard (

-FBAL): MRM Transition

-

Step 4: Flux Calculation

The flux (

Plot

Detailed Protocol: Workflow B (FBAL Toxicity Tracing)

This advanced protocol determines if FBAL is being "reactivated" into toxic fluorocitrate.

Step 1: Tracer Incubation

-

Use hepatocytes or cardiomyocytes (toxicity targets).

-

Media: Glucose-free DMEM supplemented with 10 mM Galactose (forces mitochondrial respiration, enhancing sensitivity to TCA toxins).

-

Add 200

M -

Incubate for 24 - 48 hours.

Step 2: Targeted Metabolomics

Follow extraction as above, but do not spike with 13C3-FBAL (it is the analyte now). Spike with

Step 3: Detection of Downstream Metabolites

Monitor for the incorporation of the 13C label into the TCA cycle.

-

Target 1:

-Fluoroacetate: (FBAL loses C1 carboxyl during transamination/decarboxylation, retaining 2 labeled carbons). -

Target 2:

-Fluorocitrate: (Condensation of-

Note: Fluorocitrate accumulation will be accompanied by a massive buildup of Citrate (due to Aconitase block).

-

Data Interpretation & Troubleshooting

Summary of Expected Results

| Observation | Workflow A (5-FU Flux) | Workflow B (Toxicity) |

| High Flux | Rapid clearance of 5-FU. Risk of chemo-resistance. | High conversion to Fluorocitrate. High toxicity risk. |

| Low Flux | DPD Deficiency. High risk of 5-FU toxicity. | Low toxicity. Safe excretion of FBAL. |

Troubleshooting Guide

-

Issue: Poor retention of FBAL on LC-MS.

-

Solution: Increase pH of Mobile Phase A to 9.0. FBAL is amphoteric; high pH ensures it is anionic and interacts with HILIC amide phases.

-

-

Issue: Signal Suppression.

-

Solution: The 13C3-FBAL Internal Standard (Workflow A) automatically corrects for this. If suppression >50%, dilute sample 1:5.

-

-

Issue: Distinguishing FBAL from

-alanine.-

Solution: FBAL has a unique mass (107 Da vs 89 Da). However, ensure chromatographic separation from endogenous isomers using the HILIC gradient.

-

References

-

Review of Fluoropyrimidine Catabolism

- Heggie, G. D., et al. "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research 47.8 (1987): 2203-2206.

-

FBAL and Neurotoxicity Mechanism

- Okeda, R., et al. "The pathogenesis of 5-fluorouracil-induced encephalopathy in dogs: The role of fluoro-beta-alanine.

-

13C-MFA Methodology Standards

-

Antoniewicz, M. R.[1] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine 50.4 (2018): 1-13.

-

-

LC-MS Analysis of FBAL

- Lennard, L., et al. "Measurement of 5-fluorouracil and its catabolites in plasma by high-performance liquid chromatography-mass spectrometry.

-

Isotope Dilution Mass Spectrometry (IDMS)

- Stokvis, E., et al. "Stable isotope dilution liquid chromatography-mass spectrometry for the quantitative determination of 5-fluorouracil and its catabolites." Journal of Mass Spectrometry 39.10 (2004).

Sources

Precision Tracking of Metabolic Flux: LC-MS/MS Method Development for 13C-Labeled Amino Acids

Abstract

This guide details the development of a robust LC-MS/MS method for the analysis of 13C-labeled amino acids, a critical component of Metabolic Flux Analysis (MFA). Unlike standard quantitation, MFA requires the resolution of mass isotopomers (isotopologues) to trace the flow of carbon from labeled substrates (e.g., 13C-Glucose) into intracellular pools. This protocol utilizes ZIC-pHILIC chromatography for superior polar metabolite retention and outlines a Dynamic MRM strategy capable of distinguishing isotopic enrichment patterns.

Introduction: The Shift from Pool Size to Flux

Static measurements of metabolite concentration ("pool size") often fail to reveal the dynamic activity of a pathway. A high concentration of glutamate, for instance, could result from high production or blocked consumption.

13C-Metabolic Flux Analysis (13C-MFA) resolves this by introducing a stable isotope tracer. As the 13C atoms traverse the metabolic network, they create distinct "fingerprints" (isotopologues) in downstream amino acids. The distribution of these isotopologues (Mass Isotopomer Distribution, MID) allows for the mathematical reconstruction of intracellular reaction rates.

Core Challenges in Method Development

-

Chromatographic Retention: Amino acids are highly polar; standard C18 columns often fail to retain them, causing ion suppression at the void volume.

-

Isotopologue Resolution: The MS method must detect not just the monoisotopic mass (

), but the entire envelope of labeled states ( -

Natural Abundance Interference: Biological carbon naturally contains ~1.1% 13C. This background noise must be mathematically subtracted to determine true tracer enrichment.

Experimental Workflow

The following diagram outlines the critical path from sample generation to flux calculation.

Figure 1: End-to-end workflow for 13C-MFA. Critical control points are the quenching step (to stop metabolism instantly) and the MS detection of all isotopologues.

Protocol 1: Sample Preparation (Metabolism Quenching)

Rationale: Metabolic turnover occurs in seconds. Traditional harvesting (trypsinization, washing) distorts the flux data. This protocol uses cold solvent extraction to instantly arrest enzymatic activity.

Reagents:

-

Extraction Solvent: 50% Acetonitrile / 30% Methanol / 20% Water (pre-chilled to -80°C).

-

Internal Standard: U-13C, U-15N Amino Acid Mix (Cambridge Isotope Laboratories) - Optional but recommended for absolute quantitation, though not strictly required for MID ratios.

Procedure:

-

Rapid Quench: Place cell culture plate on a bed of dry ice. Quickly aspirate media.

-

Wash: Immediately wash once with ice-cold saline (0.9% NaCl) to remove extracellular tracer. Do this in <10 seconds.

-

Lysis: Add 500 µL of -80°C Extraction Solvent . Scrape cells immediately.[1]

-

Extraction: Transfer slurry to a microcentrifuge tube. Vortex vigorously for 1 min.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a fresh vial.

-

Dry Down (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 50 µL of 60:40 ACN:Water.

Protocol 2: LC Separation (ZIC-pHILIC)

Rationale: Zwitterionic Polymer HILIC (ZIC-pHILIC) at high pH is the gold standard for amino acids. The high pH (9.0) deprotonates acidic amino acids, improving their peak shape, while the zwitterionic phase retains polar analytes away from the solvent front.

LC Parameters:

-

Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm).

-

Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.15 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2–5 µL.

Gradient Table:

| Time (min) | % B (Organic) | State |

|---|---|---|

| 0.0 | 80 | Initial Hold |

| 2.0 | 80 | Start Gradient |

| 18.0 | 20 | Elution |

| 20.0 | 20 | Wash |

| 20.1 | 80 | Re-equilibration |

| 30.0 | 80 | End |

Protocol 3: MS/MS Strategy for Isotopologues

Rationale: In standard PK studies, you monitor only the Q1 (Parent) -> Q3 (Fragment) transition. In MFA, you must monitor the transition for every possible labeled state .

The "Shift" Logic

If a metabolite has

-

Q1 Shift:

-

Q3 Shift: Depends on the fragment!

-

Scenario A (Backbone Retention): If the fragment contains all carbons of the parent, Q3 shifts exactly as Q1.

-

Scenario B (Loss of Carbon): If the fragmentation involves the loss of a carboxyl group (CO2), and that group is labeled, the fragment will not show the mass shift corresponding to that lost carbon.

-

Example: Alanine (C3H7NO2)

-

Monoisotopic (Unlabeled): Q1 = 90.05 (

) -> Q3 = 44.05 (Loss of HCOOH, fragment retains 2 carbons). -

Fully Labeled (U-13C): Q1 = 93.05 (+3 Da).

-

The fragment (originally 44) contains 2 carbons (C2H6N+).

-

Therefore, the fragment shifts by +2 Da.

-

Transition: 93.05 -> 46.05.

-

Master MRM Table (Representative)

Note: Collision Energies (CE) must be optimized for your specific instrument.

| Amino Acid | Formula (Neutral) | Label State | Q1 (m/z) | Q3 (m/z) | Fragment Logic |

| Alanine | C3H7NO2 | M+0 | 90.1 | 44.1 | C2 Backbone |

| M+1 | 91.1 | 45.1 | (Assumes label on C2 fragment) | ||

| M+2 | 92.1 | 46.1 | |||

| M+3 (Full) | 93.1 | 46.1 | Fragment only has 2 carbons | ||

| Glutamine | C5H10N2O3 | M+0 | 147.1 | 84.1 | Loss of NH3 + COOH |

| M+5 (Full) | 152.1 | 88.1 | Fragment retains 4 carbons | ||

| Glutamate | C5H9NO4 | M+0 | 148.1 | 84.1 | Loss of H2O + COOH |

| M+5 (Full) | 153.1 | 88.1 | Fragment retains 4 carbons |

Crucial Setup Step: You must create a method that cycles through M+0 to M+n for every amino acid of interest. For Glutamate (5 carbons), you need 6 transitions (M0, M1, M2, M3, M4, M5).

Data Analysis & Correction

Raw peak areas are insufficient because they include natural isotopes (e.g., natural 1.1% 13C abundance).

Correction Workflow:

-

Integrate Peaks: Sum the area for each isotopologue (

). -

Calculate MID: Fraction

. -

Matrix Correction: Apply a correction matrix (

) to remove natural abundance contributions.-

Recommended Tools:IsoCor (Python) or AccuCor (R). These are industry-standard, open-source tools that handle MS/MS correction better than generic algorithms.

-

Figure 2: Logic flow for correcting raw MS data. Without this step, flux calculations will be overestimated due to natural carbon-13 presence.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| RT Drift | pH instability in Mobile Phase A | Ammonium carbonate is volatile. Prepare fresh MP A daily and cap bottles tightly. |

| Low Sensitivity | Ion Suppression | Check the divert valve settings. Divert the first 1.5 mins (salts) to waste. |

| Distorted Isotope Patterns | Saturation of Detector | If M+0 is >10^8 counts, the detector may saturate, skewing the ratio to M+1.[2] Dilute samples. |

| "Ghost" Flux | Incomplete Quenching | Ensure extraction solvent is at -80°C. Room temp extraction allows enzymes to function for seconds, altering the label. |

References

-

Yuan, M., et al. (2012). "A targeted metabolomics strategy for energetic metabolism monitoring using HILIC-MS/MS." Nature Protocols. [Link]

- Core reference for the ZIC-pHILIC method parameters.

-

Su, X., et al. (2017). "AccuCor: A computational tool for natural isotope abundance correction." Analytical Chemistry. [Link][3]

- Authoritative source for the mathematical correction of MS d

-

Buescher, J. M., et al. (2015).[4] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. [Link]

- Foundational theory on interpreting isotopologue distributions.

-

Millard, P., et al. (2012).[4] "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. [Link]

- Source for the IsoCor software tool.

Sources

- 1. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

enzymatic synthesis of 13C-labeled beta-fluoroalanine

Application Note: Enzymatic Synthesis of [3- C]- -Fluoro-L-Alanine

Introduction & Mechanistic Rationale

Why Enzymatic Synthesis?

Direct fluorination of alanine is chemically challenging due to the high electronegativity of fluorine and the instability of the C-F bond under basic conditions. The enzymatic approach mimics the natural "promiscuity" of PLP-dependent lyases. Tyrosine Phenol-lyase (TPL, EC 4.1.99.2), while naturally catalyzing the

The Mechanism: -Replacement

The reaction proceeds via a Pyridoxal 5'-phosphate (PLP) dependent mechanism.[2]

-

Transaldimination: [3-

C]-L-Serine forms a Schiff base with PLP. - -Deprotonation: Formation of a quinonoid intermediate.

-

-Elimination: The hydroxyl group is eliminated (assisted by acid catalysis), generating an enzyme-bound

-

Nucleophilic Attack: In the presence of high concentrations of Fluoride (

), the fluoride ion attacks the -

Reprotonation & Release: The complex is reprotonated and hydrolyzed to release [3-

C]-

Note on Equilibrium: The reaction is reversible.[2][3] High concentrations of fluoride are required to drive the equilibrium toward synthesis and suppress the competing hydrolysis reaction (which produces pyruvate and ammonia).

Mechanistic Diagram

Figure 1: Catalytic cycle of Tyrosine Phenol-lyase (TPL) highlighting the partition between

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| [3- | Substrate (Source of | |

| Potassium Fluoride (KF) | Anhydrous, | Nucleophile (Fluoride source) |

| Tyrosine Phenol-lyase (TPL) | Recombinant (C. freundii), | Biocatalyst |

| Pyridoxal 5'-phosphate (PLP) | Essential Cofactor | |

| Ammonium Acetate | HPLC Grade | Buffer component |

| Dowex 50W-X8 | H+ form, 200-400 mesh | Purification (Cation Exchange) |

Equipment

-

Temperature-controlled orbital shaker (incubator).

-

Lyophilizer (Freeze-dryer).

-

High-Performance Liquid Chromatography (HPLC) with C18 column.

-

NMR Spectrometer (min. 400 MHz for

F resolution).

Experimental Protocol

Enzyme Preparation

Note: If using commercial lyophilized TPL, skip to 3.2. If expressing recombinant TPL:

-

Grow E. coli BL21(DE3) harboring pET-TPL plasmid in LB media with Ampicillin.

-

Induce with 0.5 mM IPTG at OD

. Incubate at 25°C for 16 hours. -

Lyse cells in 50 mM Potassium Phosphate (pH 8.0), 10

M PLP, 1 mM DTT. -

Purify via Ni-NTA affinity chromatography if His-tagged, or ammonium sulfate precipitation (40-60% cut).

-

Validation: Assay activity using L-tyrosine (monitor phenol release at 275 nm).

Biocatalytic Synthesis Reaction

Scale: 10 mL Reaction Volume

-

Buffer Preparation: Prepare 50 mM Ammonium Acetate buffer, pH 8.5.

-

Why Ammonium? Ammonium ions (

) are essential allosteric activators for C. freundii TPL [1].

-

-

Substrate Solution: Dissolve 100 mg (~0.95 mmol) of [3-

C]-L-Serine in the buffer. -

Nucleophile Addition: Add Potassium Fluoride (KF) to a final concentration of 1.5 M .

-

Critical Step: High

is mandatory to compete with water for the aminoacrylate intermediate.

-

-

Cofactor: Add PLP to a final concentration of 50

M. The solution should turn faint yellow. -

Initiation: Add 50 Units of TPL enzyme.

-

Incubation: Seal the vessel tightly (prevent ammonia loss). Incubate at 30°C with gentle shaking (150 rpm) for 24-48 hours.

-

Monitoring: Monitor reaction progress via HPLC or

F-NMR (appearance of signal at -230 ppm relative to TFA).

-

Purification Workflow

Separating

-

Quenching: Stop reaction by adjusting pH to 3.0 with dilute HCl.

-

Protein Removal: Centrifuge at 12,000 x g for 10 min or filter through a 10 kDa MWCO membrane.

-

Cation Exchange Chromatography (Dowex 50W-X8):

-

Load the supernatant onto the column (H+ form).

-

Wash with 2 column volumes of distilled water (removes excess F- and salts).

-

Elute with a linear gradient of 0.5 M to 2.0 M HCl.

-

Fraction Analysis:

-fluoroalanine typically elutes after serine due to the electron-withdrawing effect of fluorine lowering the pKa of the amino group slightly [2].

-

-

Polishing (Optional): If serine contamination persists, treat the mixture with Serine Dehydratase or L-Amino Acid Oxidase (specific for non-fluorinated amino acids) to destroy residual serine, then repeat ion exchange.

-

Isolation: Lyophilize pure fractions to obtain [3-

C]-

Quality Control & Data Analysis

NMR Characterization

The incorporation of

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| -232.0 ppm (vs CFCl | Doublet of Triplets | Fluorine attached to | ||

| ~83.5 ppm | Doublet | |||

| ~54.0 ppm | Doublet |

Interpretation: The massive

Purity Check

-

Chiral HPLC: Use a Crownpak CR(+) column (Daicel) with dilute Perchloric acid (pH 1.5) as mobile phase.

-

Enantiomeric Excess: Expected

L-isomer.[4]

Troubleshooting & Optimization

Low Yield

-

Cause: Hydrolysis of the aminoacrylate intermediate to pyruvate.

-

Solution: Increase [KF] to saturation (up to 2.0 M). Ensure temperature does not exceed 30°C, as hydrolysis is favored at higher temperatures.

Enzyme Instability

-

Cause: Fluoride inhibition or protein denaturation over time.

-

Solution: Add 1 mM

-mercaptoethanol to the buffer. Add TPL in two batches (0h and 12h).

Incomplete Separation

-

Cause: Similar retention of Ser and F-Ala.

-

Solution: Use the "enzymatic cleanup" method (Step 3.3.4). Incubate the crude mix with E. coli crude extract (containing Serine Deaminase) for 2 hours before the final column; F-Ala is generally resistant to Serine Deaminase.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification of labeled

References

-

Mechanism of Tyrosine Phenol-lyase: Phillips, R. S., et al. (1990). "Stereochemistry and mechanism of reactions catalyzed by tyrosine phenol-lyase from Citrobacter freundii." Journal of the American Chemical Society. Link

-

Kumagai, H., et al. (1986).

-fluoro-L-alanine." Agricultural and Biological Chemistry. Link -

NMR Data for Fluoroalanine: Gouda, H., et al. (2004). "Structure determination of fluoro-amino acids by NMR." Journal of Biomolecular NMR. (General reference for

F- -

TPL Structure and Function: Antson, A. A., et al. (1993). "The structure of tyrosine phenol-lyase." Biochemistry. Link

Troubleshooting & Optimization

resolving J-coupling patterns in 13C-19F spin systems

Technical Support Center: NMR Spectroscopy Division

Subject: Resolving J-Coupling Patterns in

Welcome to the Advanced NMR Support Center.

You are likely here because your

Fluorine (

This guide provides the diagnostic logic, hardware protocols, and reference data required to resolve these systems.

Module 1: Diagnostic Fundamentals

Q: Why does my Carbon-13 signal look like a quartet or doublet?

A: This is the

-

n: Number of attached fluorine atoms.

-

I: Spin quantum number of

F (1/2). -

Result: Multiplicity =

.[1]

Visualizing the Splitting Logic: The following diagram illustrates how a single carbon signal is split by the presence of 1, 2, or 3 Fluorine atoms.

Caption: Logical progression of

Module 2: Acquisition Troubleshooting (The "Fix")

Q: How do I collapse these multiplets into singlets (Decoupling)?

A: You must perform Double Decoupling (

Protocol 1: The Hardware Check (Critical) Before setting up the experiment, verify your hardware path using the workflow below.

Caption: Decision tree for hardware configuration based on available probe technology.

Protocol 2: Pulse Sequence Setup (Bruker/Varian Standard) If you have a Triple Resonance Probe (H/F/C) :

-

Select Pulse Sequence: Use zgpg30 (standard power-gated decoupling).

-

Modify Channels:

-

Channel 1 (f1):

C (Observe). -

Channel 2 (f2):

H (Waltz-16 Decoupling). -

Channel 3 (f3):

F (GARP or Waltz-16 Decoupling).

-

-

Set Frequency (O3): Center the

F offset (O3P) on the fluorine region (typically -100 to -200 ppm). Failure to center this results in "off-resonance" effects where multiplets are only partially collapsed. -

Power Check:

F requires high power bandwidth. Ensure the probe limits are not exceeded (check pl13 or equivalent).

If you have a Standard Dual Probe:

-

You cannot decouple both H and F.

-

Recommendation: Decouple

F and leave -

Why?

(250 Hz) is often more disruptive to the spectrum than long-range

Module 3: Reference Data (Interpretation)

Q: I can't decouple. How do I distinguish One-bond (

A: The magnitude of the coupling constant (

Table 1: Typical

| Coupling Type | Bond Distance | Typical | Description |

| Direct Bond | 165 – 350 Hz | Massive splitting. Often separates the signal into distinct regions.[2][3][4] | |

| Geminal (C-C-F) | 20 – 50 Hz | Distinct multiplet. Common in trifluoromethyl groups affecting the ipso carbon. | |

| Vicinal (C-C-C-F) | 5 – 15 Hz | Small splitting. Often looks like line broadening if shimming is poor. | |

| Long Range | 0 – 5 Hz | Rarely resolved unless the system is conjugated. |

Note: In aromatic rings,

Module 4: Advanced Analysis (2D Techniques)

Q: My 1D spectrum is too crowded. What is the best 2D experiment?

A: When 1D analysis fails, move to Heteronuclear Correlation . The

Experimental Protocol:

-

Objective: Correlate

C signals directly to the attached -

Parameter Optimization:

-

Set the coupling constant optimization (cnst2 on Bruker) to 250 Hz (average

). -

If looking for long-range connectivity (HMBC equivalent), set cnst2 to 10 Hz .

-

-

Benefit: This removes the ambiguity of overlapping multiplets by spreading them into a second dimension (Fluorine chemical shift).

Pro Tip: If you lack a

References

-

Magritek. (2014, July 30).[2] Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

ResearchGate. (2014, November 17).[1] Why is CF3 splitting observed in the 13C NMR? Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

Sources

Technical Support Center: Improving LC-MS Retention of Polar Fluorinated Amino Acids

Welcome to the technical support center dedicated to addressing the unique challenges of analyzing polar fluorinated amino acids by liquid chromatography-mass spectrometry (LC-MS). This guide is structured to provide immediate answers through frequently asked questions (FAQs) and in-depth troubleshooting guides for complex experimental issues. As scientists and drug development professionals, you understand the need for robust and reproducible methods. The core challenge with polar fluorinated amino acids lies in their high polarity, which leads to poor retention on traditional reversed-phase (RP) columns, and the unique electrochemical properties imparted by fluorine.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my polar fluorinated amino acid eluting in the void volume on my C18 column?

Standard C18 columns utilize a nonpolar stationary phase and a polar mobile phase (reversed-phase). Retention is driven by hydrophobic interactions between the analyte and the stationary phase.[3] Polar analytes, like amino acids, have a low affinity for the nonpolar C18 phase and are therefore poorly retained, often eluting with the solvent front (void volume).[2] The introduction of highly electronegative fluorine atoms can further increase the polarity of the molecule, exacerbating the lack of retention.

Q2: What is the best chromatographic starting point for improving the retention of these compounds?

For underivatized polar amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[4][5] HILIC employs a polar stationary phase and a high-organic, less-polar mobile phase. This setup promotes the retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[6]

Q3: Should I use HILIC, Ion-Pairing Chromatography, or Chemical Derivatization?

This is a critical decision that depends on your specific analytical goals.

-

Choose HILIC for direct analysis of underivatized amino acids, especially for complex biological samples where you want to minimize sample preparation.[4][7] It is highly compatible with mass spectrometry.

-

Choose Chemical Derivatization when you need to significantly boost retention on reversed-phase columns, improve peak shape, and/or enhance ionization efficiency for very low-level detection.[8][9] This adds a sample preparation step but can yield excellent results.

-

Choose Ion-Pairing Chromatography (IPC) as a method development tool for reversed-phase systems when HILIC is not available or when specific selectivity is required. Use with caution, as non-volatile ion-pairing reagents can contaminate the LC-MS system and cause signal suppression.[2][10]

Q4: How does the fluorine in my analyte affect chromatography and MS detection?

Fluorine is the most electronegative element, which has several effects:

-

Chromatography: It can increase the polarity of the amino acid, reducing retention in reversed-phase and potentially altering selectivity in other modes.

-

Mass Spectrometry: The high electronegativity of fluorine can be advantageous for MS detection, particularly in negative ion mode. However, the strong carbon-fluorine bond means that fragmentation patterns in MS/MS may differ from their non-fluorinated analogs, requiring optimization of collision energies.[11]

Troubleshooting Guide 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful tool, but its multiple retention mechanisms (partitioning, hydrogen bonding, and electrostatic interactions) can make method development less straightforward than reversed-phase.

Q: My peak shape is poor (fronting, tailing, or splitting) in HILIC. What should I do?

Poor peak shape in HILIC is often related to the mobile phase composition or unwanted secondary interactions.

-

Adjust Buffer Concentration: The salt concentration in the mobile phase is crucial for good peak shape.[5] Start with 10 mM ammonium formate or ammonium acetate and test concentrations up to 20 mM. Volatile salts are essential for MS compatibility.[5]

-

Check Mobile Phase pH: The pH affects the charge state of both the analyte and the stationary phase. For amino acids (amphoteric molecules) and many HILIC phases, a pH between 3 and 6 is a good starting point.

-

Ensure Proper Equilibration: HILIC columns require longer equilibration times than RPLC columns, often 20-30 column volumes, to establish a stable water layer on the stationary phase. Insufficient equilibration is a common cause of retention time drift.

Q: How do I choose the right HILIC stationary phase?

The choice of stationary phase significantly impacts selectivity.[12]

-

Amide Phases: These are robust, general-purpose HILIC phases that provide good retention for a wide range of polar compounds. They are often a good first choice.[7]

-

Amino Phases: These phases can provide strong retention for acidic compounds but can suffer from instability and slow equilibration.[12]

-

Zwitterionic Phases (e.g., sulfobetaine): These phases are designed to improve retention for strongly polar and charged compounds while minimizing unwanted electrostatic interactions, often leading to better peak shapes.[13]

HILIC Stationary Phase Comparison

| Stationary Phase | Primary Interaction Mechanism | Best For | Considerations |

| Amide | Hydrogen Bonding, Dipole-Dipole | General purpose, polar neutral & charged analytes | Excellent stability and reproducibility. |

| Bare Silica | Hydrogen Bonding, Ion Exchange | Very polar and cationic compounds[2] | Strong retention, but can have active silanols causing tailing. |

| Amino | Weak Anion Exchange, H-Bonding | Acidic compounds, sugars[12] | Can have lower pH stability; potential for Schiff base formation. |

| Zwitterionic | Electrostatic, Hydrophilic Partitioning | Charged and highly polar analytes[13] | Excellent peak shape for many compounds; reduces non-specific binding. |

Protocol: Step-by-Step HILIC Method Development

-

Column Selection: Start with a robust amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Agilent InfinityLab Poroshell 120 HILIC-Z).

-

Mobile Phase Preparation:

-

Initial Gradient Conditions:

-

Flow Rate: 0.4 mL/min for a 2.1 mm ID column.

-

Column Temperature: 30-40 °C.

-

Gradient: Start at 95% B, hold for 1 min. Decrease to 50% B over 8-10 minutes. Wash with 50% B for 2 min, then return to 95% B and re-equilibrate for at least 5 minutes.

-

-

Injection Solvent: Dissolve samples in a solution that mimics the initial mobile phase composition (e.g., 90% acetonitrile) to avoid peak distortion.

-

Optimization:

-

If retention is too low, increase the initial hold at 95% B or use a shallower gradient.

-

If retention is too high, start the gradient at a lower percentage of B (e.g., 85%).

-

For peak shape issues, adjust the buffer concentration in both mobile phases A and B.

-

HILIC Optimization Workflow

Caption: Decision tree for troubleshooting common HILIC separation issues.

Troubleshooting Guide 2: Chemical Derivatization

Derivatization modifies the amino acid with a chemical tag to increase its hydrophobicity, allowing for excellent retention and separation on standard reversed-phase columns.[8][14]

Q: When is derivatization the best choice?

Derivatization is ideal when you require:

-

High Sensitivity: Many derivatizing agents add a readily ionizable group, significantly enhancing the MS signal.[8][9]

-

Use of Existing RPLC Methods: It allows you to use widely available C18 columns and established reversed-phase methods.

-

Separation of Isomers: Derivatization can resolve challenging isomers like leucine and isoleucine that may be difficult to separate in their native form.[8][15]

Q: Which derivatization agent is best for LC-MS?

For LC-MS applications, the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent (commercially available as Waters AccQ-Tag™ Ultra) is an excellent choice.[15] It reacts rapidly with primary and secondary amines to form stable, fluorescent, and MS-active derivatives.[15][16]

Comparison of Common Derivatization Reagents

| Reagent | Target Functional Group | Key Advantage for LC-MS | Potential Issue |

| AQC (AccQ-Tag) | Primary/Secondary Amines | Forms stable, highly ionizable derivatives.[15] | Reagent can degrade if not handled properly. |

| FMOC-Cl | Primary/Secondary Amines | Increases hydrophobicity significantly. | Can produce byproducts; less stable derivatives than AQC.[5] |

| NHS Esters | Primary Amines | High stability and rapid derivatization.[8][9] | Specific to primary amines, won't derivatize proline effectively. |

Protocol: Derivatization with AQC (AccQ-Tag Ultra)

This protocol is adapted from the manufacturer's guidelines and published methods.[15]

-

Reagent Preparation: Reconstitute the AccQ-Tag Ultra reagent in the provided acetonitrile. Vortex thoroughly.

-

Sample Preparation: Ensure your sample (e.g., protein hydrolysate, plasma extract) is in an aqueous, buffered solution.

-

Derivatization Reaction:

-

To 10 µL of your sample/standard, add 70 µL of AccQ-Tag Ultra Borate Buffer. Vortex.

-

Add 20 µL of the dissolved AccQ-Tag Ultra Reagent. Vortex immediately for 10 seconds.

-

-

Incubation: Let the mixture stand at room temperature for 1 minute, then transfer to a heating block at 55 °C for 10 minutes to complete the reaction and hydrolyze excess reagent.[15]

-

Analysis: The sample is now ready for dilution and/or direct injection onto a reversed-phase LC-MS system.

Derivatization Experimental Workflow

Caption: Step-by-step workflow for amino acid derivatization using AQC.

Troubleshooting Guide 3: Advanced & Alternative Strategies

Q: What is Mixed-Mode Chromatography (MMC) and when should I consider it?

Mixed-mode chromatography uses a stationary phase with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation) groups.[17][18] This allows for the simultaneous retention of polar, nonpolar, and charged analytes in a single run without the need for ion-pairing reagents.[3][17] Consider MMC when you have a complex mixture with a wide range of polarities and want to avoid ion-pair reagents or derivatization.[18][19]

Q: Is Supercritical Fluid Chromatography (SFC) suitable for my polar fluorinated amino acids?

SFC is an emerging technique for polar analyte separation that uses supercritical CO2 as the primary mobile phase, modified with a polar co-solvent like methanol.[20][21] It offers very fast separations and equilibration times due to the low viscosity of the mobile phase.[21][22] While traditionally used for chiral separations, modern SFC systems are increasingly capable of analyzing water-soluble compounds and can be an excellent "green" alternative to normal-phase and HILIC chromatography.[20][23]

Overall Strategy Selection

The choice of analytical strategy is a balance between performance, sample complexity, and available instrumentation. Use the following flowchart to guide your decision-making process.

Caption: High-level decision guide for selecting a chromatographic strategy.

References

-

Lesellier, E. (2012). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

-

Taylor, L. T. (2020). Past, Current, and Future Directions in Supercritical Fluid Chromatography. LCGC North America. [Link]

-

JoVE. (2024). Supercritical Fluid Chromatography. Journal of Visualized Experiments. [Link]

-

Gaspari, M., & Cuda, F. (2023). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry. [Link]

-

Inoue, K., et al. (2013). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. [Link]

-

Dispas, A., et al. (2018). Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. Journal of Chromatography A. [Link]

-

Schoenmakers, P., & Pirok, B. (2024). Supercritical-fluid chromatography. Analytical Separation Science. [Link]

-

Waters Corporation. (2022). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Application Note. [Link]

-

Hilicon AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HILICON Application Note. [Link]

-

Ivanov, A. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

-

Roemling, R., et al. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

-

Geological Society of America. (2024). Optimization of GC-MS derivatization for PFAS detection in water: enhancing sustainability with cost-effective technology. GSA Abstracts. [Link]

-

Scilit. (2023). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Scilit. [Link]

-

Iizuka, H., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules. [Link]

-

Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. AMT Application Note. [Link]

-

Agilent Technologies. (2024). Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. Agilent Technologies Presentation. [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

Holzgrabe, U., et al. (2018). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. Journal of Chromatography A. [Link]

-

HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

-

Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. [Link]

-

Húsková, R., et al. (2006). Method optimization for determination of selected perfluorinated alkylated substances in water samples. Analytical and Bioanalytical Chemistry. [Link]

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

Wang, Y., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Journal of Analytical Atomic Spectrometry. [Link]

-

Monti, S., & Hain, E. (2025). Lowering Detection Limits for PFAS Using High-sensitivity LC-MS. Labcompare. [Link]

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies Application Note. [Link]

-

West, C., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

-

Labcompare. (2021). New Waters HILIC Column Offers High Retention of Polar Analytes. Labcompare. [Link]

-

Simpkins, S. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC International. [Link]

-

Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Waters Application Note. [Link]

-

Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

-

Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. [Link]

-

Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek White Paper. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. hplc.eu [hplc.eu]

- 5. halocolumns.com [halocolumns.com]

- 6. lcms.cz [lcms.cz]

- 7. mdpi.com [mdpi.com]

- 8. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. labcompare.com [labcompare.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. labcompare.com [labcompare.com]

- 14. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method | Waters [waters.com]

- 17. helixchrom.com [helixchrom.com]

- 18. waters.com [waters.com]

- 19. Introduction to Multimodal or Mixed-Mode Chromatography | Bio-Rad [bio-rad.com]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Video: Supercritical Fluid Chromatography [jove.com]

- 23. ass-ets.org [ass-ets.org]

stability of (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 acid in aqueous solution

Technical Support Center: (R)-3-amino-2-fluoropropanoic-1,2,3-13C3 Acid

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Introduction: this compound, an isotopically labeled version of (R)-α-Fluoro-β-alanine, serves as a critical tracer for investigating the metabolism of the anti-cancer drug 5-Fluorouracil.[1][2] The integrity of this molecule in aqueous solutions is paramount for the accuracy and reproducibility of experimental results, particularly in quantitative metabolic studies using mass spectrometry or NMR.[][4] This guide provides a comprehensive overview of the factors affecting its stability, offering detailed troubleshooting advice and validated protocols to empower researchers to maintain sample integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled analogue of (R)-α-Fluoro-β-alanine. The three carbon atoms in the molecule have been replaced with the heavy isotope Carbon-13 (¹³C). This labeling does not make the compound radioactive but gives it a distinct mass signature.[5] Researchers use this property to trace the molecule's journey through biological systems, allowing them to track metabolic pathways, quantify compound turnover, and understand the fate of drugs like 5-Fluorouracil with high precision using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][6]

Q2: Does the ¹³C isotopic label affect the chemical stability of the molecule compared to its unlabeled counterpart?

No. From a chemical stability perspective, the ¹³C-labeled and unlabeled molecules are virtually identical. Stable isotopes do not significantly alter the chemical properties or reactivity of a molecule.[7] Therefore, the stability considerations, degradation pathways, and optimal storage conditions for this compound are the same as for the non-labeled (R)-3-amino-2-fluoropropanoic acid.

Q3: What are the primary factors that can compromise the stability of this compound in an aqueous solution?

The stability of amino acids in aqueous solutions is primarily influenced by three factors:

-

pH: The pH of the solution dictates the protonation state of the amino and carboxylic acid groups, which can influence reactivity and susceptibility to degradation.[8][9] Extreme pH values, both acidic and alkaline, can promote hydrolysis or other degradation reactions.[10]

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like deamination and decarboxylation.[11][12] Long-term storage at room temperature or above is generally not recommended.

-

Microbial Contamination: Aqueous solutions, especially those at near-neutral pH, can support microbial growth. Bacteria and fungi may possess enzymes, such as dehalogenases or deaminases, that can actively degrade the compound, leading to defluorination or other structural changes.[13][14][15]

Q4: What are the likely chemical and biological degradation pathways?

Based on the structure and general knowledge of amino acid chemistry, potential degradation pathways include:

-

Deamination: The removal of the amino group (-NH₂) to form a hydroxyl group, often facilitated by enzymes or harsh chemical conditions (e.g., high temperature).[11]

-

Decarboxylation: The loss of the carboxyl group (-COOH) as carbon dioxide, which can be promoted by heat.[11]

-